REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:19](=[CH:20][CH:21]=1)[C:7]1([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]1)[CH2:6][CH2:5]2>CO.Cl.CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:19](=[CH:20][CH:21]=1)[C:7]1([CH2:11][CH2:10][NH:9][CH2:8]1)[CH2:6][CH2:5]2 |f:2.3,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C2CCC3(CNCC3)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |